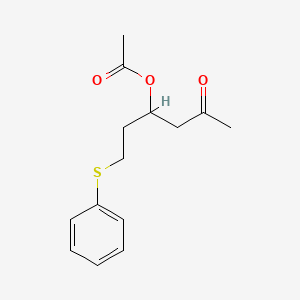
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate is a chemical compound with a molecular mass of 266.097665436 daltons . This compound is characterized by the presence of a phenylsulfanyl group attached to a hexan-3-yl acetate backbone, making it a unique entity in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetates with N- and C-nucleophiles in ethanol in the presence of small amounts of hydrochloric acid at room temperature . This reaction yields the desired compound through a series of transformations involving alkylation and cyclization steps.
Análisis De Reacciones Químicas
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the active compound, which can then exert its effects on cellular pathways .
Comparación Con Compuestos Similares
5-Oxo-1-(phenylsulfanyl)hexan-3-yl acetate can be compared with other similar compounds such as:
5-Oxo-hexahydroquinoline: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Benzofuran derivatives: These compounds are known for their strong biological activities, including anti-tumor and antibacterial properties.
The uniqueness of this compound lies in its specific structural features and the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87763-98-2 |
|---|---|
Fórmula molecular |
C14H18O3S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
(5-oxo-1-phenylsulfanylhexan-3-yl) acetate |
InChI |
InChI=1S/C14H18O3S/c1-11(15)10-13(17-12(2)16)8-9-18-14-6-4-3-5-7-14/h3-7,13H,8-10H2,1-2H3 |
Clave InChI |
JMJNKDQWEUCOSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(CCSC1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)
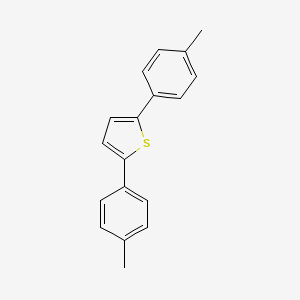

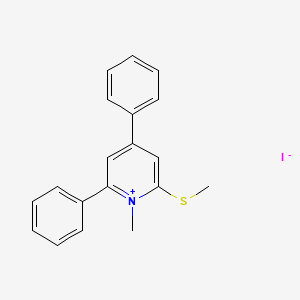
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)

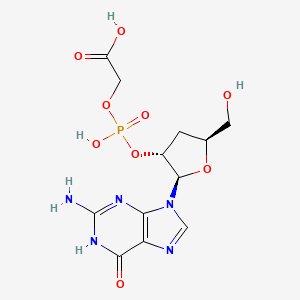
![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)
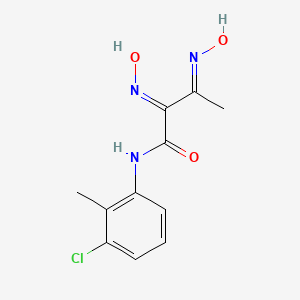
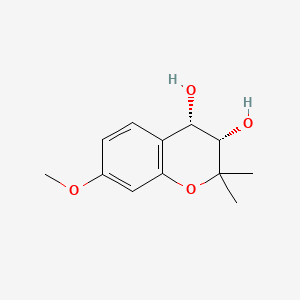
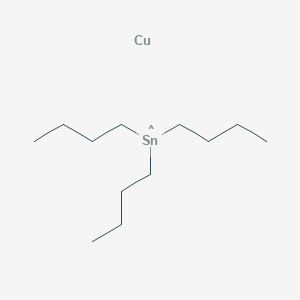
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
